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Compound of Interest

Compound Name: Bombinin H-BO1

Cat. No.: B12374416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bombinin H-BO1 is a cationic antimicrobial peptide originating from the skin secretion of the

Oriental fire-bellied toad, Bombina orientalis.[1] Its sequence is H-Ile-Ile-Gly-Pro-Val-Leu-Gly-

Leu-Val-Gly-Lys-Ala-Leu-Gly-Gly-Leu-Leu-NH2. This peptide exhibits a broad spectrum of

activity against various pathogens and also shows potential as an anticancer agent.[1] The

production of synthetic Bombinin H-BO1 through solid-phase peptide synthesis (SPPS) is

essential for research and development purposes, enabling detailed structure-activity

relationship studies and preclinical evaluation.

This document provides a comprehensive protocol for the chemical synthesis of Bombinin H-
BO1 using Fmoc-based solid-phase chemistry, including resin preparation, peptide chain

assembly, cleavage, and purification.
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Property Value

Amino Acid Sequence IIGPVLGLVGKALGGLL-NH2

Molecular Formula C79H145N19O18

Molecular Weight 1625.1 g/mol

Net Charge at pH 7 +1

Hydrophobicity High

Expected Yield and Purity of Synthetic Bombinin H-BO1
Parameter Expected Value

Crude Peptide Purity (post-cleavage) 50-70%

Final Purity (post-RP-HPLC) >95%

Overall Yield 15-30%

Experimental Protocols
Materials and Reagents

Fmoc-L-amino acids (Ile, Gly, Pro, Val, Leu, Lys(Boc), Ala)

Rink Amide MBHA resin (100-200 mesh)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized water (H2O)

Acetonitrile (ACN)

Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Bombinin H-BO1
This protocol outlines the manual synthesis of Bombinin H-BO1 on a 0.1 mmol scale.

1. Resin Swelling:

Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle
agitation.
Drain the DMF.

2. Fmoc Deprotection:

Add 10 mL of 20% piperidine in DMF to the resin.
Agitate for 5 minutes and drain.
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10
mL).

3. Amino Acid Coupling:

In a separate vial, dissolve 0.5 mmol (5 eq) of the Fmoc-protected amino acid and 0.5 mmol
(5 eq) of HBTU in 5 mL of DMF.
Add 1.0 mmol (10 eq) of DIPEA to the activation solution and mix for 1 minute.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction vessel for 2 hours at room temperature.
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To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is
positive (indicating free amines), extend the coupling time or repeat the coupling step.
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin
with DMF (5 x 10 mL) and DCM (3 x 10 mL).

4. Peptide Chain Elongation:

Repeat steps 2 and 3 for each subsequent amino acid in the Bombinin H-BO1 sequence
(Leu, Leu, Gly, Gly, Leu, Ala, Lys(Boc), Gly, Val, Leu, Gly, Val, Pro, Gly, Ile, Ile).

5. Final Fmoc Deprotection:

After coupling the final amino acid (Isoleucine), perform a final Fmoc deprotection by
following step 2.

6. Resin Washing and Drying:

Wash the peptide-resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3
x 10 mL).
Dry the resin under vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection
1. Cleavage Cocktail Preparation:

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2O. For 0.1 mmol of resin,
prepare 10 mL of the cocktail.

2. Cleavage Reaction:

Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation:

Filter the cleavage mixture to separate the resin beads.
Collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
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Decant the ether and wash the peptide pellet with cold diethyl ether twice.

4. Crude Peptide Drying:

Air-dry the crude peptide pellet to remove residual ether.
Lyophilize the crude peptide overnight to obtain a fluffy white powder.

Protocol 3: Purification and Analysis
1. Purification by RP-HPLC:

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
Purify the peptide using a preparative C18 reverse-phase HPLC column.
Mobile Phase A: 0.1% TFA in H2O
Mobile Phase B: 0.1% TFA in ACN
Gradient: A linear gradient from 20% to 80% of mobile phase B over 60 minutes is typically
effective for this hydrophobic peptide.
Monitor the elution profile at 214 nm and 280 nm.
Collect the fractions corresponding to the major peak.

2. Analysis:

Analyze the purity of the collected fractions using analytical RP-HPLC.
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-
MS) to verify the correct molecular weight (1625.1 g/mol ).

3. Lyophilization:

Pool the pure fractions and lyophilize to obtain the final purified Bombinin H-BO1 as a white
powder.
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Caption: Workflow for the solid-phase synthesis of Bombinin H-BO1.

Proposed Mechanism of Action of Bombinin H-BO1
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Caption: Proposed mechanism of Bombinin H-BO1's antimicrobial activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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